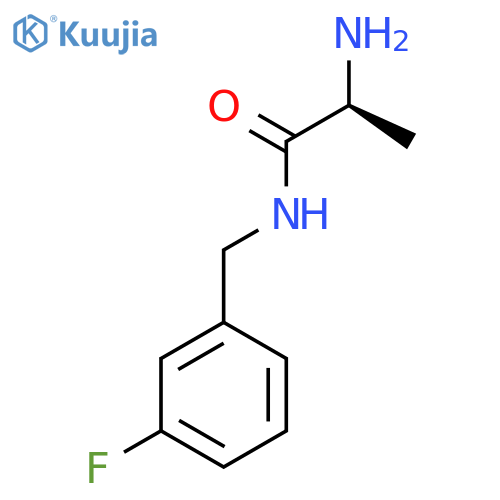Cas no 1306150-09-3 ((S)-2-Amino-N-(3-fluoro-benzyl)-propionamide)

(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide 化学的及び物理的性質
名前と識別子
-
- (S)-2-amino-n-(3-fluoro-benzyl)-propionamide
- (S)-2-Amino-N-(3-fluorobenzyl)propanamide
- AM91732
- (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide
-
- インチ: 1S/C10H13FN2O/c1-7(12)10(14)13-6-8-3-2-4-9(11)5-8/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1
- InChIKey: CWEMWGFQSOSEFP-ZETCQYMHSA-N
- ほほえんだ: FC1=CC=CC(=C1)CNC([C@H](C)N)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 199
- トポロジー分子極性表面積: 55.1
(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 085986-500mg |
S)-2-Amino-N-(3-fluoro-benzyl)-propionamide |
1306150-09-3 | 500mg |
£320.00 | 2022-03-01 |
(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide 関連文献
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
(S)-2-Amino-N-(3-fluoro-benzyl)-propionamideに関する追加情報
Professional Introduction to (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide (CAS No. 1306150-09-3)
The compound (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide, identified by its CAS number 1306150-09-3, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This enantiomerically pure amide derivative has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a fluoro-substituted benzyl group and a chiral center at the propionamide moiety imparts distinct physicochemical properties, making it a valuable candidate for further investigation in drug discovery and development.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, which are known for their enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic profiles. The fluorine atom, when incorporated into biological molecules, can significantly influence their interactions with biological targets, often leading to increased potency and selectivity. The compound (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide exemplifies this trend, as the 3-fluoro-benzyl moiety is likely to contribute to its pharmacological efficacy by modulating receptor binding affinities.
The chiral center in the propionamide group is another critical feature that underscores the compound's potential therapeutic applications. Enantiopure compounds are highly sought after in drug development due to their predictable pharmacological effects and reduced risk of adverse reactions associated with racemic mixtures. The (S)-configuration of this amide derivative suggests that it may exhibit specific stereoselective interactions with biological targets, which could be leveraged to develop novel therapeutic agents with enhanced efficacy and safety profiles.
Current research in the field of medicinal chemistry has highlighted the importance of amide derivatives as pharmacophores in drug design. Amides are known for their versatility in forming hydrogen bonds and their ability to interact with various biological targets, including enzymes and receptors. The compound (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide combines these properties with the unique advantages offered by fluorine substitution, positioning it as a promising scaffold for the development of new drugs targeting a wide range of diseases.
Recent studies have demonstrated that amide derivatives can serve as effective intermediates in the synthesis of more complex molecules with tailored biological activities. The structural motif present in (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide provides a versatile platform for further chemical modifications, allowing researchers to explore diverse pharmacological pathways. For instance, additional functional groups could be introduced to enhance binding affinity or to modulate metabolic stability, thereby optimizing drug-like properties.
The fluorine atom in the 3-fluoro-benzyl group is particularly noteworthy, as it is well-documented that fluorine substitution can significantly alter the electronic properties of aromatic rings. This modification can lead to increased lipophilicity, improved cell membrane permeability, and enhanced binding interactions with biological targets. These effects are particularly relevant in the context of drug discovery, where optimizing physicochemical properties is crucial for achieving desirable pharmacokinetic and pharmacodynamic profiles.
In addition to its structural features, the compound's potential biological activity has been explored through various computational and experimental approaches. Virtual screening methods have been employed to identify potential binding interactions between (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide and biologically relevant targets. These studies have suggested that the compound may exhibit inhibitory activity against certain enzymes or receptors involved in critical cellular pathways.
Experimental validation of these hypotheses has involved both in vitro and in vivo assays. In vitro studies have focused on assessing binding affinities and enzyme inhibitory activities, while in vivo models have been used to evaluate pharmacological effects and toxicity profiles. Preliminary results from these studies have been encouraging, indicating that (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide may possess therapeutic potential in conditions such as inflammation, cancer, or neurological disorders.
The synthesis of enantiopure compounds like (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide presents unique challenges due to the need for high stereochemical purity. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have been employed to achieve this goal. These approaches ensure that the final product exhibits minimal racemization and maintains its intended biological activity.
The growing interest in fluorinated amides underscores their importance as building blocks in modern drug discovery. The compound (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide represents a prime example of how structural innovation can lead to novel therapeutic agents with improved efficacy and safety profiles. As research continues to uncover new applications for this class of compounds, it is likely that additional derivatives will be developed targeting diverse therapeutic areas.
1306150-09-3 ((S)-2-Amino-N-(3-fluoro-benzyl)-propionamide) 関連製品
- 2323072-04-2(N-Fmoc-5-methoxy-L-norvaline)
- 2341-27-7(2-(Difluoromethoxy)quinoline)
- 1697194-67-4(3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid)
- 1804416-68-9(4-(Chloromethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid)
- 325978-27-6(N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide)
- 1805533-15-6(2-Amino-6-bromo-3-fluorophenol)
- 2168581-59-5(2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid)
- 1206990-71-7(2-(benzylsulfanyl)-5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole)
- 1692844-60-2(INDEX NAME NOT YET ASSIGNED)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)




